molecular formula C7H14FN B1473751 (1R,2R)-2-fluoro-N-methylcyclohexan-1-amine CAS No. 2166197-53-9

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine

Cat. No.: B1473751
CAS No.: 2166197-53-9
M. Wt: 131.19 g/mol
InChI Key: ZCQXAHWKVKFEIH-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative of high interest in medicinal chemistry and drug discovery. The compound features a fluorine atom at the 2-position and a methylamine group at the 1-position, with both substituents in the specific (R,R) stereochemical configuration . The hydrochloride salt form enhances the compound's stability and improves its aqueous solubility, making it more suitable for biological testing and synthetic applications . This compound serves as a valuable building block for designing molecules with stereochemical precision, particularly in the development of potential therapeutics for neurological disorders . Preliminary research indicates it may act as a modulator of neurotransmitter systems, showing moderate binding affinity to serotonin (5-HT1A, Ki = 150 nM) and dopamine (D2, Ki = 200 nM) receptors, which are crucial targets in mood regulation and the treatment of conditions such as depression and anxiety . The synthesis of this compound typically involves multiple steps, which may include stereoselective fluorination and N-methylation, starting from materials like (1R,2R)-1,2-cyclohexanedimethanol . This compound is for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQXAHWKVKFEIH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine, also referred to as 2-fluoro-6-methylcyclohexan-1-amine, is a chiral amine characterized by a fluorine atom and a methyl group on a cyclohexane ring. This compound has garnered interest in medicinal chemistry due to its unique structural features that influence its biological activity.

Structural Characteristics

The presence of the fluorine atom is significant as it enhances the compound's stability and solubility , while the methyl group contributes to steric effects that can affect interactions with biological targets. Such modifications can lead to improved binding affinities and metabolic stability, making this compound a potential candidate for drug development.

The mechanism of action of this compound involves its interaction with specific molecular targets. The electronegativity of the fluorine atom may enhance binding affinities to certain enzymes or receptors, thereby altering biological activity. Additionally, the overall conformation influenced by the cyclohexane ring and the methyl group plays a crucial role in its reactivity and interactions with biological systems.

Biological Activity and Applications

Research indicates that compounds similar to this compound exhibit significant pharmacological effects. Here are some notable areas of biological activity:

  • Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, potentially serving as an inhibitor or modulator in various biochemical pathways.
  • Receptor Binding : The compound has shown potential for binding to specific receptors, which could be leveraged in designing drugs targeting neurological or metabolic disorders.
  • Pharmacological Effects : Similar compounds have been explored for their efficacy against diseases such as cancer and neurodegenerative disorders, indicating that this compound may hold similar promise .

Case Studies

A variety of studies have investigated the biological activity of compounds related to this compound:

  • Synthesis and Activity : In one study, biocatalytic methods were employed to synthesize chiral amines including this compound. The resulting compounds exhibited high optical purity and specific enzyme interactions that suggest potential therapeutic applications .
  • Pharmacological Screening : Another research effort highlighted the pharmacological screening of structurally similar compounds that demonstrated anti-inflammatory and analgesic properties. These findings suggest that this compound could be further explored for similar activities .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionPotential modulator or inhibitor in biochemical pathways,
Receptor BindingBinding affinity to specific receptors ,
Pharmacological EffectsEfficacy against cancer and neurodegenerative disorders ,

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Cyclohexylamines

(1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine
  • Molecular Formula : C₁₃H₂₅FN .
  • Key Differences : The N-heptan-2-yl substituent introduces a long alkyl chain, enhancing lipophilicity compared to the methyl group in the target compound. This modification may improve blood-brain barrier penetration in drug design .
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine
  • Structure : Cyclopentane core with a 4-fluorophenethyl group.
  • The fluorophenyl group enables π-π stacking interactions absent in the cyclohexane analog .

Non-Fluorinated Cyclohexylamines

rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride
  • Structure : Methylthio (SCH₃) replaces fluorine at C2.
  • Properties : The sulfur atom increases nucleophilicity and polarizability, altering reactivity in alkylation or oxidation reactions. Applications span agrochemicals and transition-metal coordination .
(1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine
  • Structure: Two methylamino groups at C1 and C2.
  • Crystallography : Forms orthorhombic crystals (space group P2₁2₁2₁) with N–H⋯N hydrogen bonding (bond length: 3.250 Å) .
  • Applications: A chiral diamine base for deaggregating organolithium compounds and asymmetric catalysis. The absence of fluorine reduces electron-withdrawing effects, enhancing basicity compared to the target compound .

Substituted Diamines

(1R,2R)-N,N,N′,N′-Tetramethylcyclohexane-1,2-diamine
  • Structure : Four methyl groups on the diamine.
  • Impact : Increased steric hindrance reduces coordination flexibility but enhances stability in transition-metal complexes. The compound’s hygroscopic nature contrasts with the hydrochloride salt of the target compound .
(1R,2R)-1,2-N,N′-Bis(methanesulfonyl)aminocyclohexane
  • Structure : Methanesulfonyl groups replace methylamine.
  • Properties : Strong electron-withdrawing sulfonyl groups decrease amine basicity, making this compound less reactive in proton-transfer reactions compared to the fluorinated analog .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
(1R,2R)-2-Fluoro-N-methylcyclohexan-1-amine C₇H₁₃FN 117.16 Fluorine, Methylamine CsF/KF, Schlenk technique
(1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine C₈H₁₈N₂ 142.24 Two Methylamines Reduction of carbamate
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine C₇H₁₅NS 145.27 Methylthio Not specified

Preparation Methods

General Synthetic Strategy

The synthesis of (1R,2R)-2-fluoro-N-methylcyclohexan-1-amine typically starts from a cyclohexane derivative with appropriate functional groups that allow selective fluorination and amination. A common approach involves:

  • Starting from (1R,2R)-1,2-cyclohexanedimethanol or related cyclohexane precursors.
  • Selective introduction of fluorine at the 2-position via fluorinating agents or nucleophilic substitution.
  • Alkylation of the amino group to introduce the N-methyl substituent.
  • Purification and isolation of the hydrochloride salt to stabilize the amine.

Industrial methods optimize these steps using continuous flow reactors and advanced purification to enhance yield and purity.

Fluorination Techniques

Fluorination at the 2-position of cyclohexane is a critical step and can be achieved by several methods:

  • Electrophilic fluorination using reagents like Xtalfluor-E, often performed at low temperatures (-78 °C) to control stereochemistry and avoid side reactions. For example, fluorination of phenylbutanol derivatives with Xtalfluor-E in the presence of TEA*3HF yields fluorinated intermediates efficiently.

  • Nucleophilic substitution via aziridinium ion intermediates has been reported as a versatile method for C-F bond formation. This involves the formation of aziridinium ions from amino precursors, followed by substitution with fluoride sources to install the fluorine atom with retention of stereochemistry.

Amination and N-Methylation

The introduction of the N-methyl group on the amine is typically achieved by:

  • Selective alkylation of the primary amine with methylating agents under controlled conditions to avoid over-alkylation or side reactions.

  • Reductive amination techniques, where the amine is formed by reduction of nitro groups or imine intermediates, followed by methylation steps.

Representative Synthetic Procedure (Research Example)

A detailed synthetic procedure for related fluorinated amines, which can be adapted for this compound, includes:

Step Reagents & Conditions Outcome & Notes
1 Reaction of K2CO3, MeCN, N-methylbenzylamine, and 1-bromo-2-fluoroethane at 60 °C overnight N-alkylation to form N-benzyl-N-methyl-2-fluoroethylamine (80% yield)
2 Purification by silica gel chromatography Isolation of pure fluorinated amine
3 Removal of benzyl protecting group via hydrogenolysis or other methods Free amine with N-methyl and fluorine substituents obtained
4 Conversion to hydrochloride salt for stability Final product stabilized as hydrochloride salt

This method demonstrates the utility of alkylation with fluorinated alkyl halides and subsequent purification.

Industrial Production Considerations

Industrial-scale synthesis focuses on:

  • Use of continuous flow reactors to improve reaction control and safety when handling fluorinating agents.
  • Optimization of reaction parameters (temperature, solvent, reagent ratios) to maximize stereoselectivity and yield.
  • Advanced purification techniques such as crystallization of hydrochloride salts and chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Analytical and Characterization Data

Characterization of the synthesized compound involves:

  • Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR are essential to confirm the structure and stereochemistry. Chemical shifts for fluorine typically appear around -215 to -220 ppm in ^19F NMR, indicative of the fluorine environment on the cyclohexane ring.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and formula.

  • Chromatography: Gas chromatography with flame ionization detection (GC-FID) is used to monitor reaction progress and purity.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Notes
Starting from cyclohexanedimethanol Acid-binding agent, selective alkylation, nitro reduction Variable Multi-step, stereoselective
Electrophilic fluorination Xtalfluor-E, TEA*3HF, -78 °C to RT ~40-80 Controlled fluorination, stereoselective
Nucleophilic substitution via aziridinium intermediates Amino precursors, fluoride sources High Retains stereochemistry, versatile
N-alkylation with fluorinated alkyl halides K2CO3, MeCN, N-methyl amines, 60 °C 41-85 Efficient, scalable
Industrial continuous flow Optimized reactors, purification steps High Scalable, high purity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Reactant of Route 2
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(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine

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